molecular formula C11H12O3 B1270941 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde CAS No. 20240-58-8

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

Cat. No. B1270941
CAS RN: 20240-58-8
M. Wt: 192.21 g/mol
InChI Key: IJGXTTPJTDSRBO-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a compound that is structurally related to various other compounds studied for their chemical and physical properties. While the specific compound is not directly mentioned in the provided abstracts, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde . Additionally, the synthesis of 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 5-allyl-2-aryl-7-methoxybenzofurans demonstrates the use of allyl groups in complex organic molecules, which could be relevant to the synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of several related compounds, such as 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan and 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which could be extrapolated to predict the structure of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

Chemical Reactions Analysis

The reactivity of the hydroxyl and methoxy groups in related compounds has been explored. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene and the synthesis of azobenzene derivatives indicate the potential for diverse chemical transformations involving 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

Physical and Chemical Properties Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy have been employed to characterize related compounds . These methods provide information on functional groups, electronic structure, and molecular interactions. The electrochemical behavior of metal Schiff base complexes derived from a structurally similar compound and the nonlinear optical properties of a related imine suggest that 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde may also exhibit interesting physical properties.

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Application : The compound 3-hydroxy-2-aryl acrylate, which is structurally similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, has been a significant breakthrough in the field of organic and medicinal chemistry . This scaffold acts as a fascinating building block of many bioactive compounds .
    • Method : The compound is a vital precursor in the synthesis of natural products and in the development of essential drugs .
    • Results : The discovery and application of 3-hydroxy-2-aryl acrylate have led to the development of many bioactive compounds .
  • Pharmaceutical Sciences

    • Application : Derivatives of 2-allyl-5-hydroxy-4-methoxy benzaldehyde, which is similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, have been synthesized and evaluated for anti-hyperlipidemic activity .
    • Method : Eugenol was the starting material for the synthesis of Eugenol-5-aldehyde and different derivatives were prepared by coupling Eugenol 5-aldehyde with aniline, 5-amino salicylic acid, 2-aminopyridine, 4-aminophenol, 4-nitroaniline, nicotinamide .
    • Results : The 4-aminophenol and nicotinamide derivatives showed good hyperlipidemic activity when compared to the standard Simvastatin .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : Compounds similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde are used in the production of food, drugs, pesticides, or biocidal products .
    • Method : The specific methods of application or experimental procedures would depend on the specific product being produced .
    • Results : The outcomes obtained would also depend on the specific product being produced .
  • Synthesis of Anticancer Drugs

    • Application : 3-Hydroxy-4-methoxybenzaldehyde, which is similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, has been used as a starting reagent during the two-step stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 .
    • Method : The specific methods of application or experimental procedures would involve a two-step stereoselective synthesis .
    • Results : The result of this process is the production of the anticancer drug (Z)-combretastatin A-4 .
  • Laboratory Chemicals

    • Application : Compounds similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde are used as laboratory chemicals .
    • Method : The specific methods of application or experimental procedures would depend on the specific laboratory experiment .
    • Results : The outcomes obtained would also depend on the specific laboratory experiment .
  • Glycitein Synthesis

    • Application : 3-Hydroxy-4-methoxybenzaldehyde, which is similar to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, has been used as a starting reagent during the synthesis of glycitein .
    • Method : The specific methods of application or experimental procedures would involve a specific synthesis process .
    • Results : The result of this process is the production of glycitein .

properties

IUPAC Name

4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGXTTPJTDSRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364184
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

CAS RN

20240-58-8
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxy-4-(2-propenyloxy)benzaldehyde (19.7 g, 0.100 mol) was heated under reflux in 75 ml mesitylene (1,3,5-trimethylbenzene) for 20 hours. After cooling, 250 ml 2N sodium hydroxide were added to the reaction mixture. The aqueous phase was washed two times with diethyl ether. The aqueous phase was subsequently acidified with concentrated hydrochloric acid under ice cooling and then extracted with ethyl acetate. After drying and concentrating the organic phase, there remained a light orange-colored oil that crystallized on cooling.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TR Morais, GAA Conserva, MT Varela… - Scientific Reports, 2020 - nature.com
Neolignan licarin A (1) was isolated from leaves of Nectandra oppositifolia (Lauraceae) and displayed activity against trypomastigote forms of the etiologic agent of American …
Number of citations: 24 www.nature.com

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